4-Hydroxyalternariol
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Overview
Description
4-Hydroxy Alternariol is a secondary metabolite produced by the fungus Alternaria alternata. This compound belongs to the dibenzo-α-pyrone group and is known for its toxicological effects. It is commonly found in various fruits, vegetables, and grains, including cereal-based infant food and processed fruit products .
Mechanism of Action
Target of Action
4-Hydroxyalternariol is a metabolite produced by the Alternaria species It has been found to exhibit promising antioxidant effects and shows antibacterial activity against several tested bacterial pathogens .
Mode of Action
For instance, it has been found to exhibit antioxidant effects, suggesting that it may interact with reactive oxygen species (ROS) within cells .
Biochemical Pathways
Given its antioxidant activity, it can be inferred that it may be involved in pathways related to oxidative stress and cellular defense mechanisms .
Result of Action
This compound has been found to exhibit cytotoxic effects towards plants, with EC50 values ranging from 0.11 (±0.02) to 4.69 (±0.47) μM, indicating its high cytotoxicity . It also shows antibacterial activity against several tested bacterial pathogens .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of this compound by Alternaria species may be influenced by the presence of mycotoxins in citrus plants symptomatic of Alternaria Brown Spot disease . .
Biochemical Analysis
Biochemical Properties
As a metabolite of the Alternaria fungus, it may interact with various enzymes, proteins, and other biomolecules in the biochemical reactions it participates in
Cellular Effects
Some studies suggest that it may have cytotoxic effects . For instance, it has been found to increase reactive oxygen species (ROS) in human esophageal cells . It did not induce significant DNA damage in these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of 4-Hydroxy Alternariol involves a polyketide synthase gene cluster. The gene cluster includes a polyketide synthase gene, an O-methyltransferase, a FAD-dependent monooxygenase, a short-chain dehydrogenase, a putative extradiol dioxygenase, and a transcription factor gene . The heterologous expression of these genes in Aspergillus oryzae has been shown to produce 4-Hydroxy Alternariol .
Industrial Production Methods: Industrial production of 4-Hydroxy Alternariol is not well-documented. the production of related compounds typically involves fermentation processes using the Alternaria alternata fungus under controlled conditions to maximize yield.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Alternariol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various hydroxylated and methylated derivatives of 4-Hydroxy Alternariol .
Scientific Research Applications
4-Hydroxy Alternariol has several scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis of polyketides and their derivatives.
Medicine: Due to its cytotoxic properties, it is being investigated for potential anticancer applications.
Comparison with Similar Compounds
Alternariol: Another secondary metabolite produced by Alternaria alternata, known for its cytotoxic and genotoxic effects.
Alternariol Monomethyl Ether: A derivative of Alternariol with similar toxicological properties.
Altenuisol: Exhibits potent antibacterial activity against Staphylococcus aureus.
Uniqueness: 4-Hydroxy Alternariol is unique due to its specific hydroxylation pattern, which contributes to its distinct biochemical properties and toxicological effects. Its ability to induce oxidative stress and apoptosis makes it a valuable compound for studying cellular mechanisms and potential therapeutic applications .
Properties
IUPAC Name |
3,4,7,9-tetrahydroxy-1-methylbenzo[c]chromen-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-5-2-9(17)12(18)13-10(5)7-3-6(15)4-8(16)11(7)14(19)20-13/h2-4,15-18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRNPNMGYBWDKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does 4-Hydroxyalternariol compare to its precursor, Alternariol, in terms of toxicity and Reactive Oxygen Species (ROS) generation in KYSE510 cells?
A1: While this compound leads to a fourfold increase in ROS production compared to Alternariol in KYSE510 cells [], it demonstrates weaker overall toxicity. Unlike Alternariol, this compound does not exhibit DNA strand-breaking activity, indicating a less pronounced effect on Topoisomerase II []. This suggests that despite increased ROS generation, the metabolic conversion of Alternariol to this compound might not necessarily lead to greater toxicity in this specific cell line.
Q2: What metabolic transformations does this compound undergo in KYSE510 cells?
A2: Research indicates that this compound undergoes further metabolic transformations within KYSE510 cells. Specifically, it undergoes methylation, although the exact product is not specified in the research []. Additionally, this compound is subject to both glucuronidation and sulfation, albeit to a lesser extent []. This highlights the dynamic metabolic processing of this compound within cellular systems.
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